molecular formula C14H15N3O2S B7590610 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

Cat. No.: B7590610
M. Wt: 289.35 g/mol
InChI Key: RRXKALPIQNWXKT-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in the structure of this compound contributes to its potential as a bioactive molecule.

Preparation Methods

The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux, followed by purification using standard techniques such as recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which permits the compound to inhibit the replication of both bacterial and cancer cells . Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, leading to its bioactive effects.

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other thiadiazole derivatives.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(19)11-6-8-17(9-7-11)14-15-12(16-20-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKALPIQNWXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylate (1.12 g, 3.53 mmol), an aqueous 2 N sodium hydroxide solution (4 ml), tetrahydrofuran (20 ml) and ethanol (12 ml) was stirred at 80° C. for 1 hour. Thereto 2 N hydrochloric acid (4 ml) was added and the solvent was distilled off under reduced pressure. The residue was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of hexane and ethyl acetate to yield 910 mg (89.2%) of the desired product.
Name
ethyl 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
89.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Reactant of Route 5
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

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